molecular formula C9H10N4O B7807936 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide

2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Cat. No.: B7807936
M. Wt: 190.20 g/mol
InChI Key: XAYNCBRHNGLKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a chemical compound with a pyrimidine ring substituted with cyano and acetamide groups

Preparation Methods

The synthesis of 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with cyanoacetic acid or its derivatives under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-Cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structural characteristics, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3OC_{10}H_{11}N_{3}O with a molecular weight of approximately 189.22 g/mol. The compound features a cyano group, which is known for its reactivity, as well as a pyrimidine ring that contributes to its biological interactions.

Structural Features

FeatureDescription
Functional Groups Cyano group, amide group, pyrimidine derivative
Molecular Weight 189.22 g/mol
Melting Point Reported around 130 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Gram-positive bacteria : Exhibited minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus.
  • Gram-negative bacteria : Showed activity against Escherichia coli with MIC values indicating moderate efficacy.

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production. This is consistent with other compounds containing similar structural motifs that target bacterial ribosomes or nucleic acid synthesis pathways.

Cytotoxicity Studies

While evaluating the cytotoxic effects on Vero cells, it was found that the compound has an IC50 greater than 64 μg/mL, suggesting a favorable selectivity index (SI) for antimicrobial activity over cytotoxicity .

Case Studies

  • Study on Antimycobacterial Activity : A series of derivatives based on the parent structure were synthesized and tested for their antimycobacterial properties. Compounds with larger substituents showed improved activities, indicating the importance of structural modifications in enhancing biological efficacy .
  • Antifungal Activity Assessment : The compound was also tested against fungal strains such as Aspergillus flavus and Candida albicans using agar diffusion methods, showing promising antifungal properties .

Synthesis

The synthesis of this compound typically involves a multi-step reaction process starting from cyanoacetic acid and appropriate pyrimidine derivatives. The following general steps outline the synthesis:

  • Reagents Preparation : Cyanoacetic acid is reacted with acetic anhydride at elevated temperatures.
  • Addition of Pyrimidine Derivatives : The appropriate pyrimidine derivative is introduced to the reaction mixture.
  • Isolation and Purification : The product is isolated through filtration and recrystallization from suitable solvents .

Research Findings Summary

The biological activity of this compound has been extensively studied across various research articles:

Study ReferenceKey Findings
Significant antimicrobial activity against various bacteria.
Effective against Vero cells with low cytotoxicity; potential as an antimycobacterial agent.
Promising antifungal activity against multiple strains.

Properties

IUPAC Name

2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-5-7(2)12-9(11-6)13-8(14)3-4-10/h5H,3H2,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYNCBRHNGLKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.